molecular formula C19H20N6O B2677316 N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide CAS No. 2199064-66-7

N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide

Cat. No. B2677316
CAS RN: 2199064-66-7
M. Wt: 348.41
InChI Key: DCVBJWQGHFIQAD-UHFFFAOYSA-N
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Description

“N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide” is an organic compound that belongs to the class of phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

Triazole compounds, which are part of the structure of the compound , are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve the cyclisation of bis-triazolyl alkanes with various amino acids . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .

Scientific Research Applications

Anticancer Activity

The triazolothiadiazine scaffold has garnered attention as a potential anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth. Mechanistic studies reveal interactions with key cellular pathways, making it a promising candidate for targeted therapies .

Antimicrobial Properties

Triazolothiadiazines exhibit antimicrobial activity against bacteria, fungi, and other pathogens. These compounds disrupt essential cellular processes, making them valuable in combating infections. Researchers continue to explore their potential as novel antibiotics .

Analgesic and Anti-Inflammatory Effects

The cyclopropane-1-carboxamide moiety contributes to analgesic and anti-inflammatory properties. By modulating pain receptors and inflammatory pathways, this compound may offer relief from pain and inflammation .

Antioxidant Potential

The presence of the triazole ring enhances antioxidant activity. These molecules scavenge free radicals, protecting cells from oxidative damage. Researchers investigate their role in preventing age-related diseases and oxidative stress-related conditions .

Antiviral Applications

Triazolothiadiazines have demonstrated antiviral effects against various viruses. Their ability to inhibit viral replication and entry makes them intriguing candidates for drug development. Researchers explore their potential in treating viral infections .

Enzyme Inhibition

The compound’s diverse pharmacological activities extend to enzyme inhibition. It interacts with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may lead to novel therapeutic strategies for multifunctional diseases .

Mechanism of Action

While the specific mechanism of action for this compound is not available, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could interact with biological systems in a similar manner.

properties

IUPAC Name

N-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-23(18(26)19(9-10-19)14-5-3-2-4-6-14)15-11-24(12-15)17-8-7-16-21-20-13-25(16)22-17/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVBJWQGHFIQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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